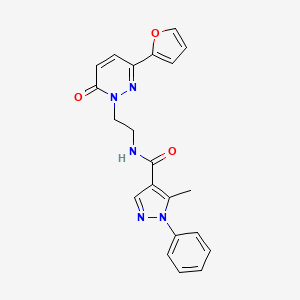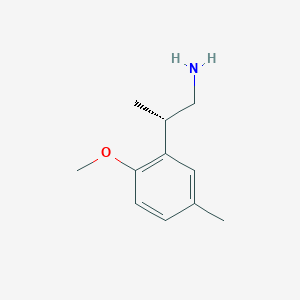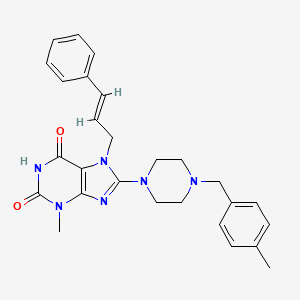
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C14H11N3OS2 and a molecular weight of 301.38. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds .
Applications De Recherche Scientifique
Synthesis and Electronic Properties
- N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide and related compounds have been synthesized through Suzuki cross-coupling reactions, exploring their electronic and nonlinear optical properties. These properties were analyzed using Density Functional Theory (DFT) calculations, considering factors like frontier molecular orbitals, HOMO-LUMO energy gap, and hyperpolarizability. The electronic delocalization across the pyrazine, benzene, and thiophene rings was particularly studied for understanding nonlinear optical (NLO) behavior (Ahmad et al., 2021).
Antimicrobial Activity
- Compounds structurally related to this compound, specifically thiophenyl pyrazoles and isoxazoles, have shown potential antibacterial and antifungal activities. This highlights their possible application in developing new antimicrobial agents (Sowmya et al., 2018).
Crystal Structure Analysis
- The crystal structure and molecular interactions of compounds similar to this compound have been extensively studied. These studies include single crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into their molecular geometries and electronic structures. Such studies are crucial for understanding the chemical and physical properties of these compounds (Kumara et al., 2018).
Corrosion Inhibition
- Some thiophene/pyrazine Schiff base compounds, related to this compound, have been investigated for their corrosion inhibition properties. This suggests potential applications in protecting metals from corrosion, especially in acidic environments (Chioma et al., 2020).
Synthesis and Biological Effects
- The synthesis and biological effects of various N-glycosyl-thiophene-2-carboxamides, including compounds similar to this compound, have been explored. These compounds were studied for their impact on DNA synthesis in certain cell types, indicating their potential in biological and medicinal research (Rawe et al., 2006).
Orientations Futures
Thiophene-based analogs, such as “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide”, continue to be a focus of research due to their potential biological activity . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.
Mécanisme D'action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s synthesized via a suzuki cross-coupling reaction of 5-bromo-n-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting that they may have multiple molecular and cellular effects .
Propriétés
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-14(10-3-7-19-9-10)17-8-11-13(16-5-4-15-11)12-2-1-6-20-12/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXFIWZSZIAVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2886022.png)

![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2886026.png)
![N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2886028.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2886029.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2886030.png)
![2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2886031.png)
![2-[3-[[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2886032.png)

![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2886037.png)


![N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)-5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2886043.png)

